Methyl 3-O-(a-D-mannopyranosyl)-a-D-mannopyranoside
CAS No.: 72028-62-7
Cat. No.: VC20750478
Molecular Formula: C13H24O11
Molecular Weight: 356.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 72028-62-7 |
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Molecular Formula | C13H24O11 |
Molecular Weight | 356.32 g/mol |
IUPAC Name | (2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13-/m1/s1 |
Standard InChI Key | WOKXHOIRHHAHDA-ZEEOCKJESA-N |
Isomeric SMILES | CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES | COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Canonical SMILES | COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is a glycoside compound derived from mannose, a simple sugar that plays a crucial role in various biological processes. This compound is particularly significant in the fields of carbohydrate chemistry and glycobiology due to its structural properties and potential applications in research.
Synonyms
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Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside
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Methyl 3-O-mannopyranosylmannopyranoside
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CAS Number: 72028-62-7
Biological Significance
Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside has garnered attention for its role in studying carbohydrate-protein interactions, particularly involving lectins and glycosyltransferases. Its structural similarity to natural oligosaccharides allows researchers to investigate glycan recognition and specificity, which are essential for understanding various cellular processes, including:
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Cell adhesion
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Signaling pathways
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Immune response modulation
Synthesis Methods
The synthesis of Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside can be achieved through various glycosylation reactions where it acts as either a donor or acceptor in the formation of complex oligosaccharides. Recent studies have highlighted efficient methods for synthesizing mannose derivatives, which can lead to high yields of this compound.
Applications in Research
The compound serves multiple purposes in research, including:
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Glycosylation Reactions: It is utilized in assembling diverse glycan structures with defined stereochemistry.
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Development of Glycomaterials: Its chemical stability and modification ease make it suitable for creating glycosylated nanoparticles, hydrogels, and surfaces for applications in drug delivery and biosensing.
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Glycoconjugate Synthesis: Methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is instrumental in synthesizing mimetics for biological studies.
Research Findings
Recent studies have focused on the mechanistic aspects of how this compound interacts with biological systems and its potential therapeutic applications. The following table summarizes key findings from various research articles:
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